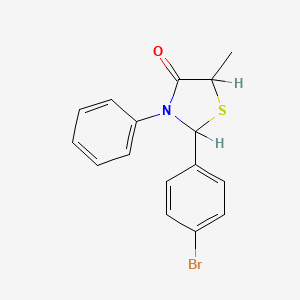
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one is an organic compound belonging to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-bromobenzaldehyde, acetophenone, and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Reaction Conditions:
Reagents: 4-bromobenzaldehyde, acetophenone, thiourea
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (approximately 80-90°C)
Time: 6-8 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature to 40°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent: tetrahydrofuran or ethanol; temperature: 0°C to room temperature.
Substitution: Amines, thiols; solvent: ethanol or methanol; catalyst: potassium carbonate or sodium hydroxide; temperature: reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Amino or thiol-substituted thiazolidinones
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties. It is being investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and proteins involved in cellular processes. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anticancer properties are linked to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- 2-(4-Chlorophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-Methylphenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical and biological properties compared to its analogs. The bromine atom enhances the compound’s reactivity and potential for substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom may contribute to the compound’s biological activity, providing distinct advantages in antimicrobial and anticancer applications.
Properties
CAS No. |
128914-29-4 |
|---|---|
Molecular Formula |
C16H14BrNOS |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrNOS/c1-11-15(19)18(14-5-3-2-4-6-14)16(20-11)12-7-9-13(17)10-8-12/h2-11,16H,1H3 |
InChI Key |
XPPFSOPMMOZDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















